molecular formula C18H16BrN3O2 B6347700 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354927-31-3

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347700
CAS RN: 1354927-31-3
M. Wt: 386.2 g/mol
InChI Key: YVTUIOKFKZXFNM-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (4-BP-6-DMPP) is a pyrimidine derivative containing a bromophenyl and a dimethoxyphenyl group at the 4- and 6-positions, respectively. It is a member of the pyrimidine class of heterocyclic compounds and has been studied for its various applications in scientific research. 4-BP-6-DMPP is an important tool in the synthesis of a variety of compounds, including drugs, and has been used in the study of various biochemical and physiological processes.

Scientific Research Applications

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes involved in the metabolism of drugs and other xenobiotics, as well as in the study of the biochemical and physiological effects of drugs. It has also been used in the synthesis of various drugs, including anti-cancer agents, and as a tool in the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it has been suggested that it may act as a substrate for various enzymes involved in drug metabolism, as well as modulating the activity of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine have not been extensively studied. However, it has been suggested that it may modulate the activity of enzymes involved in drug metabolism, as well as modulating the activity of various biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized, and it is soluble in a variety of organic solvents. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be toxic and should be handled with care.

Future Directions

There are a variety of potential future directions for the study of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine. These include further investigation into its mechanism of action and its biochemical and physiological effects, as well as its potential applications in the synthesis of various drugs. Additionally, further research could be conducted into its use as a tool in the study of drug metabolism and its potential toxicity. Finally, further research could be conducted into its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been reported in a variety of ways. One method involves the reaction of 4-bromophenylpyrimidine-2-amine with 3,4-dimethoxyphenyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as acetonitrile, and the resulting product is purified by column chromatography.

properties

IUPAC Name

4-(3-bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTUIOKFKZXFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

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